synthesis of p-(Dimethylamino)benzaldehyde oxime from p-(Dimethylamino)benzaldehyde
synthesis of p-(Dimethylamino)benzaldehyde oxime from p-(Dimethylamino)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of p-(Dimethylamino)benzaldehyde oxime from p-(Dimethylamino)benzaldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the chemical properties of the reactant and product, a step-by-step experimental protocol for the synthesis, and the necessary characterization data. The synthesis involves the reaction of p-(Dimethylamino)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. This guide consolidates information from various sources to provide a reliable and in-depth resource for the preparation and characterization of this compound.
Introduction
p-(Dimethylamino)benzaldehyde oxime is a derivative of p-(Dimethylamino)benzaldehyde, a compound that serves as a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic molecules. The oxime functional group is a versatile moiety in organic synthesis, known for its role in the formation of amides via the Beckmann rearrangement, as well as its utility in the synthesis of nitriles and other nitrogen-containing heterocycles. This guide focuses on the efficient laboratory-scale synthesis of p-(Dimethylamino)benzaldehyde oxime, providing a detailed protocol and comprehensive data for its characterization.
Reactant and Product Data
A summary of the key quantitative data for the starting material and the final product is presented below for easy reference and comparison.
Table 1: Physical and Chemical Properties of Reactant and Product
| Property | p-(Dimethylamino)benzaldehyde (Starting Material) | p-(Dimethylamino)benzaldehyde Oxime (Product) |
| Molecular Formula | C₉H₁₁NO | C₉H₁₂N₂O |
| Molecular Weight | 149.19 g/mol | 164.20 g/mol |
| CAS Number | 100-10-7 | 2929-84-2 |
| Appearance | Off-white to pale yellow crystalline powder | White solid (typical for aldoximes) |
| Melting Point | 72-75 °C | Not explicitly found, but expected for a solid |
| Solubility | Slightly soluble in water, soluble in ethanol | Soluble in organic solvents like ethyl acetate |
Experimental Protocol
The following protocol is a synthesized procedure based on established methods for the synthesis of aldoximes.[1]
Materials and Equipment
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p-(Dimethylamino)benzaldehyde (≥99%)
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium acetate (CH₃COONa)
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Ethyl alcohol (Ethanol)
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Deionized water
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Round-bottomed flask with a reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Beaker
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Büchner funnel and filter paper
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Standard laboratory glassware
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Thin Layer Chromatography (TLC) apparatus
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Vacuum drying oven
Synthetic Procedure
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Reaction Setup: In a 100 mL round-bottomed flask, combine p-(Dimethylamino)benzaldehyde (5.0 g, 33.5 mmol), hydroxylamine hydrochloride (3.5 g, 50.3 mmol, 1.5 equiv), and sodium acetate (8.3 g, 101.2 mmol, 3.0 equiv).
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Solvent Addition: To the flask, add ethyl alcohol (10.0 mL) and deionized water (40.0 mL).
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Reaction: Place a magnetic stir bar in the flask and attach a reflux condenser. Heat the mixture to reflux with continuous stirring.
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Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: After the reaction is complete, pour the contents of the flask into a 250 mL beaker and allow it to cool to room temperature.
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Isolation: The product will precipitate out of the solution upon cooling. Collect the precipitate by vacuum filtration using a Büchner funnel.
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Purification: Wash the collected solid thoroughly with cold deionized water. For further purification, the crude product can be recrystallized from ethyl alcohol.
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Drying: Dry the purified p-(Dimethylamino)benzaldehyde oxime in a vacuum oven to a constant weight.
Characterization Data
The synthesized p-(Dimethylamino)benzaldehyde oxime should be characterized to confirm its identity and purity. The following table summarizes the expected spectroscopic data.
Table 2: Spectroscopic Data for p-(Dimethylamino)benzaldehyde Oxime
| Technique | Data |
| ¹H NMR (500MHz, CDCl₃) | δ 7.71 (d, J=9.0Hz, 2H), 6.68 (d, J=9.0Hz, 2H), 5.70 (b, 2H), 3.03 (s, 6H)[2] |
| ¹³C NMR (125.4MHz, CDCl₃) | δ 169.4, 152.9, 129.1, 120.1, 111.1, 40.2[2] |
| Mass Spectrometry (EI) | m/z (%) 165(10), 164(100), 163(38), 149(8), 148(74), 147(2), 146(6), 145(7), 131(10), 120(9), 119(4), 118(5), 105(6), 104(7), 103(4), 93(2), 92(3), 91(5), 79(5), 78(4), 77(10), 76(2), 73(5), 68(5), 65(3), 63(3), 51(3)[2] |
Visualizations
The following diagrams illustrate the chemical reaction and a typical experimental workflow for the synthesis of p-(Dimethylamino)benzaldehyde oxime.
